molecular formula C6H13ClN2O2 B1377742 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride CAS No. 1375473-26-9

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride

Cat. No.: B1377742
CAS No.: 1375473-26-9
M. Wt: 180.63 g/mol
InChI Key: BLSNSRMYMUCBFA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride typically involves the reaction of pyrrolidine with chloroacetyl chloride to form 2-(pyrrolidin-3-yloxy)acetamide, followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions generally include:

  • Step 1: Formation of 2-(Pyrrolidin-3-yloxy)acetamide

      Reagents: Pyrrolidine, chloroacetyl chloride

      Solvent: Anhydrous dichloromethane

      Temperature: 0-5°C

      Reaction Time: 2-3 hours

  • Step 2: Formation of this compound

      Reagents: 2-(Pyrrolidin-3-yloxy)acetamide, hydrochloric acid

      Solvent: Ethanol

      Temperature: Room temperature

      Reaction Time: 1-2 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules.

    Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Biological Studies: It is used in studies to understand the biological activity of pyrrolidine derivatives.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, used widely in medicinal chemistry.

    Pyrrolidine-2-one: A derivative with different biological activities.

    Pyrrolidine-2,5-diones: Compounds with potential therapeutic applications.

Uniqueness

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is unique due to its specific structure, which allows for diverse chemical modifications. This versatility makes it a valuable compound in the synthesis of novel bioactive molecules and pharmaceuticals.

Properties

IUPAC Name

2-pyrrolidin-3-yloxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-6(9)4-10-5-1-2-8-3-5;/h5,8H,1-4H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSNSRMYMUCBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375473-26-9
Record name 2-(pyrrolidin-3-yloxy)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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